molecular formula C12H22N2S B14227677 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole CAS No. 830321-06-7

1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14227677
CAS No.: 830321-06-7
M. Wt: 226.38 g/mol
InChI Key: GBDNJWPQAMPYDP-UHFFFAOYSA-N
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Description

1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group and an oct-1-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.

    Substitution: The methyl and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins or enzymes.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.

    2-Methyl-4,5-dihydro-1H-imidazole: Similar structure but without the oct-1-en-1-yl sulfanyl group, leading to different chemical and biological properties.

    1-Methyl-2-[(oct-1-en-1-yl)oxy]-4,5-dihydro-1H-imidazole:

Uniqueness: 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is unique due to the presence of both the methyl and oct-1-en-1-yl sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

830321-06-7

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

1-methyl-2-oct-1-enylsulfanyl-4,5-dihydroimidazole

InChI

InChI=1S/C12H22N2S/c1-3-4-5-6-7-8-11-15-12-13-9-10-14(12)2/h8,11H,3-7,9-10H2,1-2H3

InChI Key

GBDNJWPQAMPYDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=NCCN1C

Origin of Product

United States

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